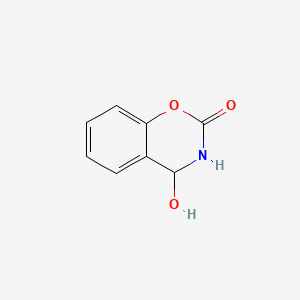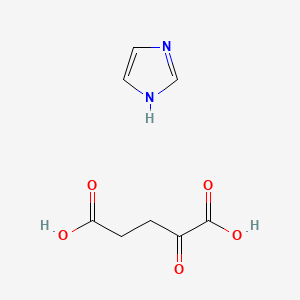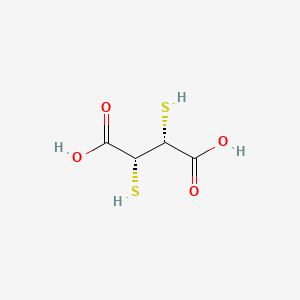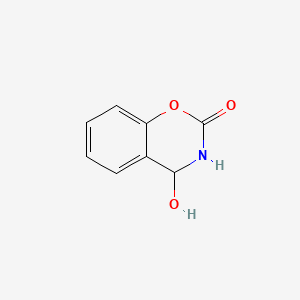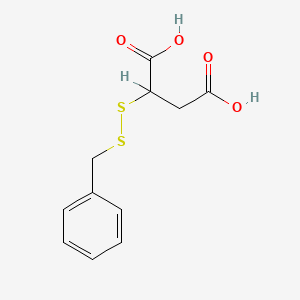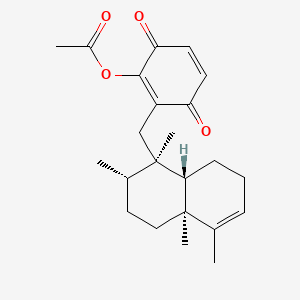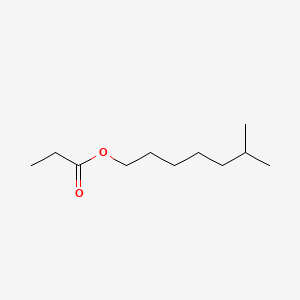
Propanoic acid, isooctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The general reaction is as follows:
Propanoic acid+Isooctyl alcoholH2SO4Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in a continuous flow reactor to increase efficiency and yield. The reaction mixture is heated to a specific temperature, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.
化学反応の分析
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound, can be hydrolyzed back to propanoic acid and isooctyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Isooctyl alcohol.
科学的研究の応用
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers.
作用機序
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing propanoic acid and isooctyl alcohol. These products can then participate in various metabolic pathways. The ester itself can act as a hydrophobic molecule, influencing the solubility and bioavailability of compounds in drug formulations.
類似化合物との比較
Propanoic acid, isooctyl ester, can be compared with other esters such as:
Propanoic acid, octyl ester: Similar in structure but with a different alcohol component.
Ethyl propanoate: Formed from propanoic acid and ethanol, used in flavorings.
Methyl propanoate: Formed from propanoic acid and methanol, used in organic synthesis.
Uniqueness
This compound, is unique due to its specific combination of propanoic acid and isooctyl alcohol, which imparts distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for various industrial applications.
特性
CAS番号 |
9036-63-9 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
InChIキー |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCCCCCC(C)C |
関連するCAS |
9036-63-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




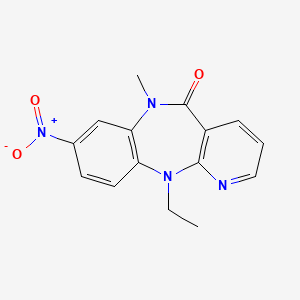

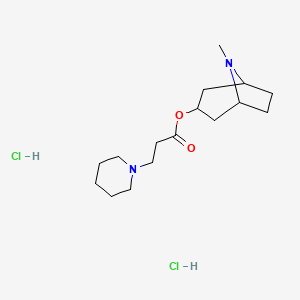
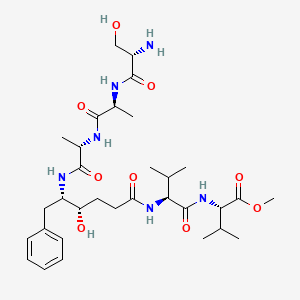
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
